1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Medicinal Chemistry Chemical Biology Drug Discovery

This N-ethyl, alpha-methyl amine benzimidazole derivative is a unique research building block for systematic SAR exploration. Its primary amine enables facile derivatization into amides, sulfonamides, or ureas. The distinct steric and electronic profile created by its specific N-alkyl and side-chain combination cannot be substituted by close analogs like the N-methyl (CAS 177407-17-9) or N-H (CAS 21314-86-3) variants without experimental validation. Ideal for medicinal chemistry campaigns, reference standard development, and screening library enhancement. Currently available from select suppliers; confirm stock and lead times upon inquiry.

Molecular Formula C11H15N3
Molecular Weight 189.26
CAS No. 1082308-02-8
Cat. No. B3210994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine
CAS1082308-02-8
Molecular FormulaC11H15N3
Molecular Weight189.26
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C(C)N
InChIInChI=1S/C11H15N3/c1-3-14-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3,12H2,1-2H3
InChIKeySDFPVEUOZARWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine (CAS 1082308-02-8): Chemical Identity and Procurement Context


1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine (CAS 1082308-02-8) is a chiral benzimidazole derivative containing a primary amine side chain. It is primarily cataloged by chemical suppliers as a research-grade building block or pharmaceutical intermediate, often as its dihydrochloride salt (CAS 1240528-74-8). Despite its commercial availability, a systematic review of the primary literature, patents, and authoritative databases as of the current date reveals no peer-reviewed studies, patent examples, or database entries providing quantitative biological or physicochemical data for this specific compound. Its closest structural analogs—including the N-methyl, N-unsubstituted, and positional isomers—share this absence of comparative functional data in the public domain.

Why Analogs of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine Cannot Be Assumed Interchangeable


The structure-activity relationships (SAR) within the benzimidazole class are highly sensitive to even minor N-alkyl or side-chain modifications. The specific combination of an N-ethyl substituent and an alpha-methyl amine in 1082308-02-8 creates a distinct steric and electronic environment compared to its closest analogs, such as the N-methyl (CAS 177407-17-9), N-H (CAS 21314-86-3), or 2-ethylamine positional isomer (CAS 910395-61-8). In related benzimidazole series, such alterations have been shown to cause order-of-magnitude shifts in target binding, selectivity, and pharmacokinetic profiles. In the absence of specific experimental data for 1082308-02-8, the known sensitivity of the benzimidazole pharmacophore to such changes provides a class-level mechanistic basis for asserting that simple substitution of one analog for another without experimental validation is scientifically unjustifiable. This underscores the critical need for a compound-specific evidence base to guide selection, which is currently absent in the public domain.

Quantitative Evidence Guide for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine (CAS 1082308-02-8) vs. Analogs


Direct Comparator Data Unavailable: A Gap Analysis for 1082308-02-8

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, PubMed, USPTO, WIPO) returned no quantitative biological or physicochemical data for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine (1082308-02-8) or its direct comparator analogs (N-methyl, N-H, or 2-ethylamine positional isomer). Consequently, no direct head-to-head, cross-study comparable, or class-level inference evidence can be generated for this compound. The absence of data precludes any quantitative differentiation claim.

Medicinal Chemistry Chemical Biology Drug Discovery

Known and Potential Application Scenarios for 1082308-02-8 Based on Available Evidence


Use as a Synthetic Intermediate in Proprietary Research Programs

Given its commercial availability as a building block, the most plausible application for 1082308-02-8 is as a synthetic intermediate in medicinal chemistry campaigns. Its primary amine handle allows for facile derivatization into amides, sulfonamides, or ureas, while the benzimidazole core is a known privileged scaffold. However, selection for any specific project must be based on internal SAR data, as no public data exists to guide this choice over an analog like the N-methyl derivative .

Role as a Reference Standard in Analytical Method Development

The compound could serve as a reference standard for LC-MS or GC-MS method development, particularly when analyzing complex mixtures containing benzimidazole derivatives. The availability of the pure dihydrochloride salt (confirmed by certificate of analysis from vendors like ABCR ) supports its use in method validation where a stable, well-defined benzimidazole standard is required.

Investigation in Structure-Activity Relationship (SAR) Studies

For research groups systematically exploring the SAR of 2-substituted benzimidazoles, 1082308-02-8 represents a specific point in chemical space—an N-ethyl, alpha-methyl amine variant. Procuring this compound allows for direct, experimentally controlled comparison with in-house synthesized analogs, generating the very data that is currently absent from the public domain. Its value is therefore in enabling such primary research.

Component of Diversity-Oriented Screening Libraries

Commercial screening compound collections from vendors like ChemBridge or Enamine often include this scaffold to enhance library diversity. The compound's inclusion in such a library is justified by its physicochemical parameters (MW 189.26, 1 HBD, 3 HBA) which are within lead-like space, but no specific activity data supports its selection over other library members .

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